1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one
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Overview
Description
4(1H)-PYRIMIDINONE,1-[[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]SULFONYL]-3-ETHYLTETRAHYDRO-2-THIOXO- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrimidinone core, a pyrazole moiety, and a sulfonyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-PYRIMIDINONE,1-[[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]SULFONYL]-3-ETHYLTETRAHYDRO-2-THIOXO- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This reaction is often carried out under acidic or basic conditions, with the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4(1H)-PYRIMIDINONE,1-[[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]SULFONYL]-3-ETHYLTETRAHYDRO-2-THIOXO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
4(1H)-PYRIMIDINONE,1-[[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]SULFONYL]-3-ETHYLTETRAHYDRO-2-THIOXO- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(1H)-PYRIMIDINONE,1-[[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]SULFONYL]-3-ETHYLTETRAHYDRO-2-THIOXO- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are crucial for the survival of pathogenic organisms . By binding to these enzymes, the compound disrupts essential metabolic processes, leading to the death of the target cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole moieties, such as 3,5-dimethyl-1H-pyrazole.
Sulfonyl Compounds: Other sulfonyl-containing heterocycles, such as sulfonylureas.
Uniqueness
4(1H)-PYRIMIDINONE,1-[[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]SULFONYL]-3-ETHYLTETRAHYDRO-2-THIOXO- stands out due to its unique combination of functional groups, which impart a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
69181-02-8 |
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Molecular Formula |
C17H20N4O3S2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C17H20N4O3S2/c1-4-19-16(22)9-10-20(17(19)25)26(23,24)15-7-5-14(6-8-15)21-13(3)11-12(2)18-21/h5-8,11H,4,9-10H2,1-3H3 |
InChI Key |
OBEJJZVPVSGSAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CCN(C1=S)S(=O)(=O)C2=CC=C(C=C2)N3C(=CC(=N3)C)C |
Origin of Product |
United States |
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